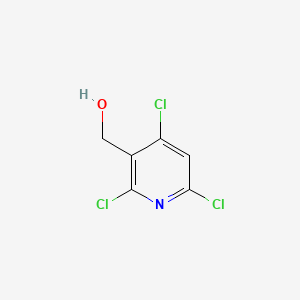

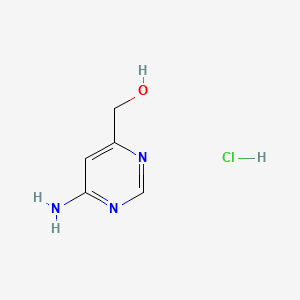

2-(3,4-Diaminophenyl)ethanol

Übersicht

Beschreibung

2-(3,4-Diaminophenyl)ethanol is an aromatic compound. It forms complexes with Pd (II) and Pt (II) and reacts with 2,4-pentanedione to yield the corresponding benzo [b][1,4]diazepinium salts .

Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O. The IR spectrum of aliphatic alcohols like ethanol have a distinctive O-H stretch in the range of 3300 to 3400 cm -1 . This peak tends to be very strong and very broad. This exact position of the peak is dependent on the amount of hydrogen bonding in the alcohol .Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis

2-(3,4-Diaminophenyl)ethanol is explored in the context of enzymatic processes for synthesizing chiral intermediates. For instance, in the development of a practical enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a ketoreductase (KRED) was utilized to transform a related substrate into a chiral alcohol. This process, highlighting the enzyme's potential for industrial applications due to its high productivity and environmental friendliness, could be relevant for compounds structurally similar to this compound (Guo et al., 2017).

Asymmetric Reduction

The asymmetric reduction of certain substrates to produce key pharmaceutical intermediates demonstrates another application area. Research on Candida ontarioensis' ability to catalyze the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its corresponding chiral ethanol variant shows promise for efficient preparation of important chiral intermediates, possibly including those structurally related to this compound (Ni et al., 2012).

Membrane Technology

In the field of membrane technology, carboxyl-containing polyimides were synthesized and employed as pervaporation membranes for ethanol dehydration. This research could inform applications involving this compound, particularly in separation processes and membrane synthesis, given the compound's potential interactions and compatibility with such polymeric materials (Xu & Wang, 2015).

Polymerization and Complexation

The study of chiral diaminophenoxy proligands and their zinc ethyl complexes opens up avenues in polymerization and the synthesis of complex molecules. Research into these complexes' reactivity and their application in polymerizing lactides to produce atactic poly(lactic acid) could be extended to explore the reactivity of compounds like this compound and their potential in synthesizing novel polymers or complex molecules (Labourdette et al., 2009).

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with enzymes or receptors in the body, influencing their function .

Mode of Action

This could involve binding to a receptor or enzyme, altering its activity, or interacting with DNA or RNA molecules to influence gene expression .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain metabolic processes .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The compound’s interactions with its targets could lead to a variety of cellular responses, potentially influencing cell function, gene expression, or metabolic processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Diaminophenyl)ethanol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the individual’s health status, age, and genetic makeup.

Eigenschaften

IUPAC Name |

2-(3,4-diaminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRDLNMAUMZCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724628 | |

| Record name | 2-(3,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-14-4 | |

| Record name | 3,4-Diaminobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15788-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Diaminophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-diaminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

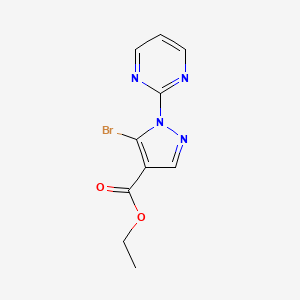

![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

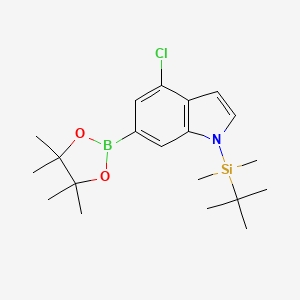

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)

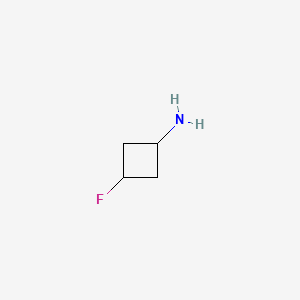

![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)

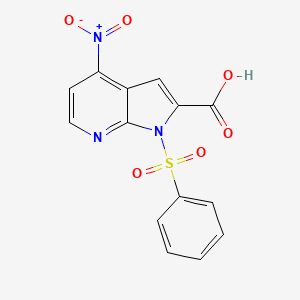

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)